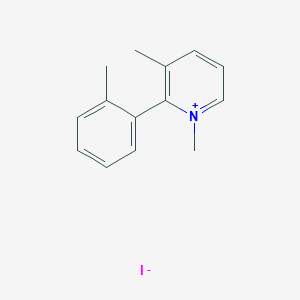

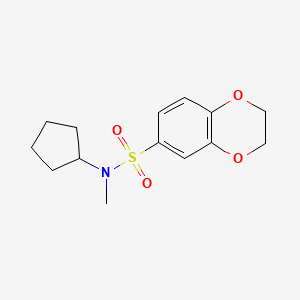

![molecular formula C21H21N5O2S B2801480 2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide CAS No. 1357729-38-4](/img/structure/B2801480.png)

2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . The compound has a molecular formula of C21H18F3N5O2 and an average mass of 429.395 Da .

Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a triazoloquinoxaline core, an isopropyl group, and a methylthio phenyl group .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For example, reactions with carbonyl derivatives can lead to 1-alkyl or 1-aryl [1,2,4]triazolo [4,3- a ]quinoxalines .Aplicaciones Científicas De Investigación

Synthesis and Structural Derivatives

Research has focused on the synthesis and structural exploration of triazoloquinoxaline derivatives. Fathalla et al. (2015) reported the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through the DCC coupling method, highlighting the potential for amino acid derivative linkage to triazoloquinoxaline moieties for diverse applications (Fathalla, 2015). Similarly, An et al. (2017) demonstrated a diversified synthesis approach for 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives using Ugi four-component reaction followed by copper-catalyzed tandem reactions, indicating a method for rapid access to complex fused tricyclic scaffolds (An et al., 2017).

Biological Activities

Various studies have explored the potential biological activities of triazoloquinoxaline derivatives. One study focused on the synthesis of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity, which could be beneficial in developing new therapeutic agents (Zhang et al., 2008). Another study by Yurttaş et al. (2020) synthesized novel triazole derivatives bearing quinoline ring and assessed their antimicrobial activity, highlighting the potential for these compounds in antimicrobial drug development (Yurttaş et al., 2020).

Anticancer Potential

Research has also been conducted on the anticancer potential of triazoloquinoxaline derivatives. Kaneko et al. (2020) synthesized [1,2,4]triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives, assessing their antiproliferative effects against various cancer cell lines. The study found that these derivatives demonstrated superior effectiveness compared to known compounds, imiquimod and EAPB0203, indicating their potential as anticancer agents (Kaneko et al., 2020).

Mecanismo De Acción

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinoxaline derivatives are known to have various biological activities. They can act against many targets, receptors, or microorganisms . Some triazoloquinoxaline-based derivatives have been designed and synthesized as VEGFR-2 inhibitors, which are critically involved in cancer angiogenesis .

Direcciones Futuras

Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development in drug discovery . The design and synthesis of new 1,2,4-triazolo [4,3- a ]quinoxaline derivatives with the same essential structural features of the reported hit compound and almost the same binding mode is a promising future direction .

Propiedades

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c1-13(2)19-23-24-20-21(28)25(16-9-4-5-10-17(16)26(19)20)12-18(27)22-14-7-6-8-15(11-14)29-3/h4-11,13H,12H2,1-3H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHKKRRHTRCUTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)

![2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol](/img/structure/B2801408.png)

![N-(4-butylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2801410.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2801412.png)

![2-[(Ethylcarbamoyl)amino]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2801414.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2801416.png)